

Orfamide B: A Comprehensive Technical Guide on its Structure and Analysis

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Compound of Interest

Compound Name: Orfamide B

Cat. No.: B10786092

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various *Pseudomonas* species, has garnered significant interest within the scientific community due to its potent biological activities, including insecticidal, antifungal, and biosurfactant properties. This technical guide provides an in-depth analysis of the chemical structure of **Orfamide B**, focusing on its amino acid sequence and fatty acid tail. Detailed experimental protocols for its isolation and structural elucidation using advanced spectroscopic techniques are presented. Furthermore, this document includes quantitative data, logical workflows, and structural diagrams to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPS). Their amphiphilic nature, consisting of a cyclic peptide core linked to a lipid tail, underpins their ability to interact with and disrupt cell membranes, leading to a broad spectrum of biological activities. **Orfamide B** belongs to the orfamide family of CLPs and is distinguished by its specific amino acid composition and fatty acid moiety. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop novel therapeutic agents.

Chemical Structure of Orfamide B

Orfamide B is a decapeptide, meaning its cyclic core is composed of ten amino acid residues. This peptide ring is attached to a 3-hydroxy fatty acid tail, contributing to the molecule's amphiphilicity.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of **Orfamide B** has been determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The stereochemistry of the individual amino acids is crucial for the molecule's three-dimensional conformation and biological function and has been established using techniques such as Marfey's method.

The complete amino acid sequence and stereochemistry of **Orfamide B** is as follows:

3-hydroxy-tetradecanoyl-L-Leu-D-Glu-L-Thr-L-Ile-D-Leu-L-Ser-L-Leu-L-Leu-D-Ser-L-Val

A key structural feature of **Orfamide B** is the presence of both L- and D-amino acids, which is a common characteristic of non-ribosomally synthesized peptides. The cyclization is formed by an ester linkage between the C-terminal Valine and the hydroxyl group of the Threonine residue.

Fatty Acid Tail

The lipid component of **Orfamide B** is a 3-hydroxytetradecanoic acid. This saturated fatty acid contains 14 carbon atoms with a hydroxyl group at the C-3 position. The fatty acid tail is attached to the N-terminal Leucine of the peptide chain via an amide bond.

Quantitative Data

The structural elucidation of **Orfamide B** relies on precise measurements from spectroscopic analyses. The following tables summarize key quantitative data.

NMR Spectroscopic Data

The complete ^1H and ^{13}C NMR assignments for **Orfamide B** in CD_3CN are provided below. This data is essential for confirming the amino acid sequence and the structure of the fatty acid

tail.

Residue/Moiety	Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Fatty Acid Tail			
3-OH-C14:0	β-CH	3.85	68.5
α-CH ₂	2.30, 2.40	43.1	
Amino Acids			
L-Leu ¹	NH	8.15	
α-CH	4.45	52.0	
D-Glu ²	NH	8.30	
α-CH	4.35	53.5	
L-Thr ³	NH	7.90	
α-CH	4.15	60.1	
β-CH	5.10	70.2	
L-Ile ⁴	NH	8.05	
α-CH	4.20	58.9	
D-Leu ⁵	NH	8.50	
α-CH	4.55	54.1	
L-Ser ⁶	NH	8.25	
α-CH	4.40	56.8	
L-Leu ⁷	NH	7.95	
α-CH	4.25	53.2	
L-Leu ⁸	NH	8.10	
α-CH	4.30	53.4	
D-Ser ⁹	NH	8.40	
α-CH	4.50	55.9	

L-Val ¹⁰	NH	8.20
α-CH	4.10	60.5

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of **Orfamide B**. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the amino acid sequence.

Parameter	Value
Molecular Formula	C ₆₀ H ₁₀₉ N ₁₁ O ₁₇
Monoisotopic Mass	1267.7861 Da
[M+H] ⁺	1268.7934 m/z
[M+Na] ⁺	1290.7753 m/z

Experimental Protocols

The isolation and structural characterization of **Orfamide B** involves a multi-step process combining microbiology, chromatography, and spectroscopy.

Isolation and Purification of Orfamide B

- Bacterial Culture:** Pseudomonas strains known to produce **Orfamide B** are cultured in a suitable liquid medium (e.g., King's B medium) under optimal conditions for secondary metabolite production.
- Extraction:** The bacterial culture is centrifuged to separate the cells from the supernatant. The supernatant is then acidified (e.g., with HCl to pH 2) to precipitate the lipopeptides. The precipitate is collected by centrifugation and extracted with an organic solvent such as methanol or acetonitrile.

- Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove polar impurities and concentrate the lipopeptide fraction.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified extract is further purified by RP-HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). Fractions are collected and analyzed by mass spectrometry to identify those containing **Orfamide B**.

Structural Elucidation

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is used to determine the accurate mass and elemental composition of the purified **Orfamide B**.
- Tandem Mass Spectrometry (ESI-MS/MS): The protonated molecule ($[M+H]^+$) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) provide information about the amino acid sequence.

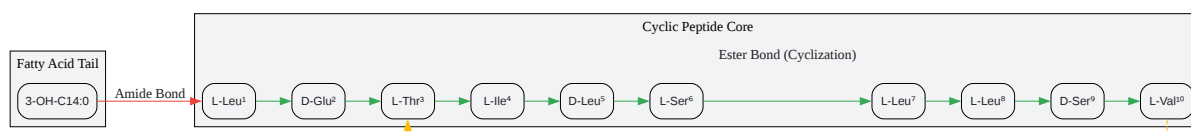
A suite of 1D and 2D NMR experiments are performed on the purified **Orfamide B** sample dissolved in a suitable deuterated solvent (e.g., CD_3CN or CD_3OH).

- 1H NMR: Provides information on the number and types of protons in the molecule.
- ^{13}C NMR: Provides information on the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for sequencing the amino acids and linking the fatty acid tail.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the 3D structure and the sequence.
- Acid Hydrolysis: The purified **Orfamide B** is completely hydrolyzed into its constituent amino acids using 6 M HCl at high temperature.
- Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
- LC-MS Analysis: The resulting diastereomeric derivatives are separated and analyzed by LC-MS.
- Comparison with Standards: The retention times of the derivatized amino acids from **Orfamide B** are compared with those of derivatized D- and L-amino acid standards to determine the absolute stereochemistry of each residue.

Visualizations

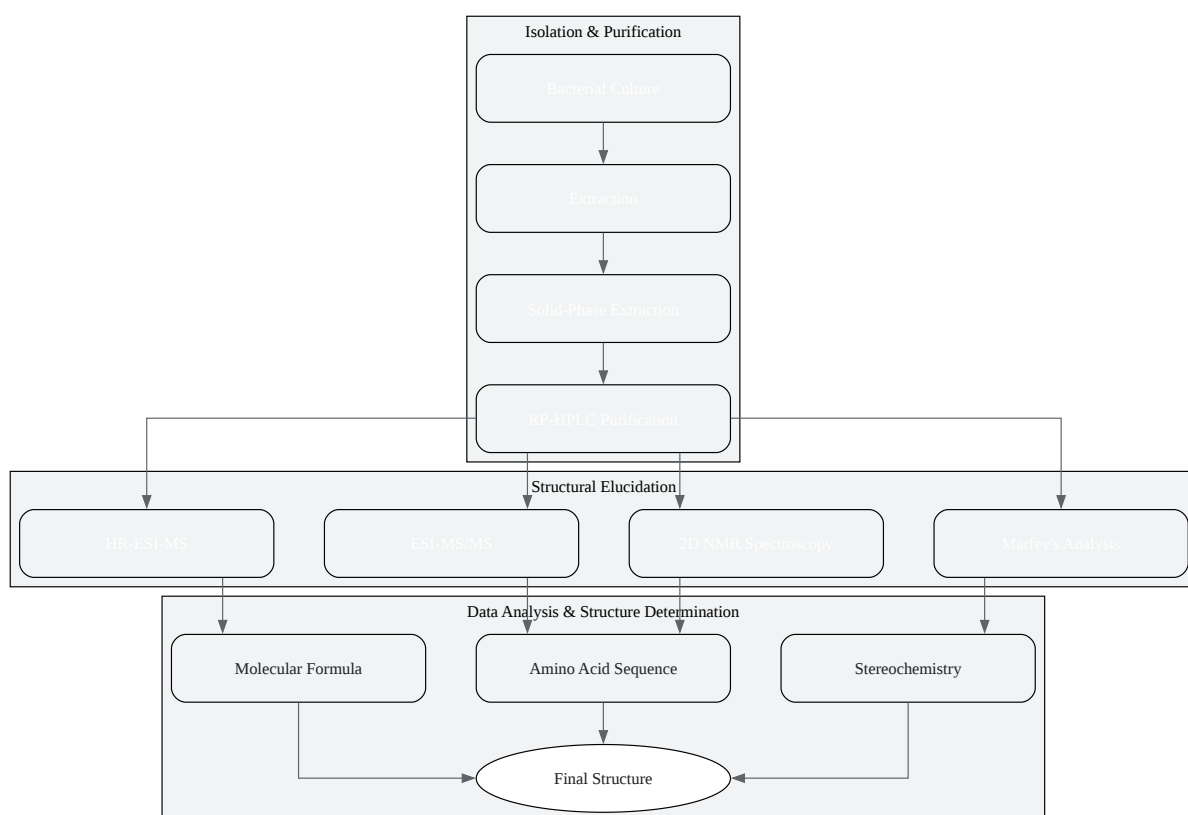
Structure of Orfamide B



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Caption: Chemical structure of **Orfamide B**.

Experimental Workflow for Structural Elucidation



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Caption: Experimental workflow for **Orfamide B**.

Conclusion

This technical guide has provided a detailed overview of the structure and analysis of **Orfamide B**. The combination of its unique amino acid sequence, stereochemistry, and fatty acid tail contributes to its significant biological activities. The experimental protocols and data presented herein offer a valuable resource for researchers aiming to isolate, characterize, and potentially modify this intriguing natural product for various applications in medicine and agriculture. The continued study of **Orfamide B** and related cyclic lipopeptides holds great promise for the discovery of new lead compounds in drug development.

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